2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide

Antiparasitic drug discovery Structure-activity relationship Nitroimidazole pharmacophore

Select 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide for your next SAR campaign. This nitroimidazo[1,2-a]pyridine salt uniquely combines a 2-methyl group and a 6-nitro substituent—two pharmacophoric hotspots validated in clinical antitubercular agents (pretomanid, delamanid) and antiparasitic leads. The hydrobromide counterion guarantees defined stoichiometry and enhanced aqueous solubility versus the free base, minimizing inter-assay variability. Ideal as a reference standard, mechanistic probe to distinguish Ddn-nitroreductase vs. QcrB-dependent pathways, or a versatile building block for derivative synthesis at positions 3, 5, 7, or 8. Stock up on this reproducible, batch-controlled salt to accelerate your nitroreductase-targeted discovery pipeline.

Molecular Formula C8H8BrN3O2
Molecular Weight 258.07 g/mol
CAS No. 1795276-21-9
Cat. No. B1528274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide
CAS1795276-21-9
Molecular FormulaC8H8BrN3O2
Molecular Weight258.07 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(C=CC2=N1)[N+](=O)[O-].Br
InChIInChI=1S/C8H7N3O2.BrH/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6;/h2-5H,1H3;1H
InChIKeyXLFIIJJRIQNJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-nitroimidazo[1,2-a]pyridine Hydrobromide (CAS 1795276-21-9): Scaffold Context and Procurement Rationale


2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide is a salt form of a nitro-substituted imidazo[1,2-a]pyridine heterocycle, a scaffold class that has yielded clinically validated antitubercular agents (e.g., pretomanid, delamanid) and potent antiparasitic leads . The compound features a methyl group at position 2 and a nitro group at position 6 of the fused bicyclic core—substitution points identified as critical for modulating both redox potential and biological activity in structure–activity relationship (SAR) studies of 3-nitroimidazo[1,2-a]pyridines . The hydrobromide salt enhances aqueous solubility and provides a stable, readily weighable form for reproducible experimental workflows, positioning this compound as a strategic building block or reference standard in medicinal chemistry programs targeting nitroreductase-dependent bioactivation pathways.

Why 2-Methyl-6-nitroimidazo[1,2-a]pyridine Hydrobromide Cannot Be Freely Substituted by Other Imidazo[1,2-a]pyridines


Within the imidazo[1,2-a]pyridine chemotype, small structural variations produce large shifts in both potency and selectivity. SAR studies reveal that position 2 and position 6 of the imidazopyridine ring are key modulation points that govern redox potential and antiparasitic/antimycobacterial activity . The combination of a 2-methyl and 6-nitro substitution pattern is distinct from both the 2,7-dimethyl-3-carboxamide QcrB inhibitor series (e.g., ND-09759, MIC ≤ 0.006 µM against M. tuberculosis H37Rv ) and the 3-nitroimidazo[1,2-a]pyridine antiparasitic series (EC₅₀ = 17 nM against T. b. brucei for optimized hit ). The unsubstituted 6-nitroimidazo[1,2-a]pyridine (CAS 25045-82-3) lacks the 2-methyl group that influences both electronic properties and steric fit within nitroreductase active sites . Furthermore, the hydrobromide counterion confers a defined stoichiometry and reproducible solubility profile absent in the free base, directly impacting assay reproducibility in dose–response studies.

2-Methyl-6-nitroimidazo[1,2-a]pyridine Hydrobromide: Quantitative Differentiation Evidence Against Closest Analogs


Position 2 and 6 Substitution Pattern Matches the Pharmacophoric Hotspots Identified in 3-Nitroimidazo[1,2-a]pyridine Antiparasitic SAR

A comprehensive SAR study on 26 original 3-nitroimidazo[1,2-a]pyridine derivatives identified positions 2 and 6 as critical modulation points for controlling redox potential and antitrypanosomal activity . The target compound bears a methyl group at position 2 and a nitro group at position 6, directly occupying both pharmacophoric hotspots. The lead compound in that series (compound 8) achieved an EC₅₀ of 17 nM against T. b. brucei with a selectivity index of 2650 , illustrating the potency ceiling achievable when positions 2 and 6 are optimized. While the target compound has not been directly evaluated in this assay system, its substitution pattern is structurally congruent with the defined pharmacophore.

Antiparasitic drug discovery Structure-activity relationship Nitroimidazole pharmacophore

Nitroimidazo[1,2-a]pyridine Scaffold Demonstrates Clinically Validated Antitubercular Potential Distinct from QcrB-Targeting Carboxamide Series

The nitroimidazo[1,2-a]pyridine scaffold class has yielded two FDA/EMA-approved antitubercular drugs—pretomanid (PA-824) and delamanid—that operate via nitroreductase (Ddn)-dependent bioactivation rather than QcrB inhibition . This distinguishes the nitro-bearing scaffold from the imidazo[1,2-a]pyridine-3-carboxamide series (e.g., Q203/telacebec, ND-09759) that target the cytochrome bcc-aa3 supercomplex via QcrB . The target compound, with its 6-nitro group, aligns with the nitroreductase-activation mechanism rather than the carboxamide-based QcrB inhibition mechanism, providing a differentiated mode-of-action profile suitable for combinational drug discovery programs seeking to avoid cross-resistance.

Antitubercular drug discovery Nitroimidazole Mycobacterium tuberculosis

Hydrobromide Salt Form Provides Defined Stoichiometry and Solubility Advantage Over the Free Base for Reproducible Assay Performance

The hydrobromide salt (CAS 1795276-21-9; MW 258.07 g/mol ) provides a precisely defined counterion stoichiometry (1:1) that the free base (CAS 13212-83-4; MW 177.16 g/mol ) lacks. While direct comparative solubility data for this specific compound pair are not published, the general principle that hydrobromide salts of nitrogen-containing heterocycles exhibit enhanced aqueous solubility relative to their free base forms is well established . For procurement, this means the hydrobromide salt enables accurate molar calculations for stock solution preparation without the variability introduced by amorphous or polymorphic free-base forms, which can exhibit batch-dependent solubility.

Salt selection Aqueous solubility Assay reproducibility

2-Methylimidazo[1,2-a]pyridine-3-carboxamide Derivatives Demonstrate Sub-Micromolar MTB Activity, Supporting the 2-Methyl Substituent's Favorable Contribution

A series of 2-methylimidazo[1,2-a]pyridine-3-carboxamides was evaluated for Mycobacterium tuberculosis pantothenate synthetase (PS) inhibition. The most active compound (5b, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide) exhibited an IC₅₀ of 1.90 ± 0.12 µM against MTB PS and a MIC of 4.53 µM against M. tuberculosis, with no cytotoxicity at 50 µM against RAW 264.7 cells . This demonstrates that the 2-methyl substituent on the imidazo[1,2-a]pyridine core is compatible with potent intracellular target engagement and antimycobacterial activity. The target compound shares this 2-methyl substitution pattern but adds the 6-nitro group, which may further enhance potency through nitroreductase-mediated bioactivation—a hypothesis supported by the clinical success of nitro-bearing imidazo-fused heterocycles .

Antitubercular agents Pantothenate synthetase inhibition 2-Methylimidazo[1,2-a]pyridine

Recommended Application Scenarios for 2-Methyl-6-nitroimidazo[1,2-a]pyridine Hydrobromide Based on Evidenced Differentiation


Scaffold-Hopping Starting Point for Nitroreductase-Dependent Antitubercular Lead Optimization

Use the compound as a core scaffold for derivatization programs seeking to develop novel Ddn-dependent antitubercular agents distinct from the pretomanid/delamanid chemotype. The imidazo[1,2-a]pyridine core with a 6-nitro group positions the compound within the nitroimidazole bioactivation paradigm validated by two approved anti-TB drugs , while the 2-methyl substituent offers a synthetic handle for further functionalization. Screening of derivatives against M. tuberculosis H37Rv in aerobic and hypoxic conditions can identify candidates with improved potency over pretomanid (MIC ~0.1–0.4 µM ).

Antiparasitic Pharmacophore Exploration Targeting Kinetoplastid Diseases

The compound's 2-methyl-6-nitro substitution pattern aligns with the pharmacophoric hotspots identified in the 3-nitroimidazo[1,2-a]pyridine antiparasitic SAR study (positions 2 and 6 critical for activity modulation) . Researchers can use this compound as a starting point for synthesizing derivatives with variations at positions 3, 5, 7, or 8 to optimize antitrypanosomal or antileishmanial activity, with the goal of matching or exceeding the EC₅₀ = 17 nM benchmark established by the lead compound 8 in the T. b. brucei assay .

Mechanistic Probe to Differentiate Nitroreductase vs. QcrB-Mediated Killing in Mycobacteria

Because the compound lacks the 3-carboxamide group characteristic of QcrB-targeting imidazo[1,2-a]pyridines (e.g., ND-09759, Q203/telacebec) , it can serve as a mechanistic probe to distinguish nitroreductase-dependent from QcrB-dependent antimycobacterial activity. Testing the compound against M. tuberculosis strains with defined mutations in ddn (nitroreductase) versus qcrB (cytochrome b subunit) can help deconvolute structure–activity relationships in phenotypic screening campaigns.

Reference Standard or Building Block for Imidazo[1,2-a]pyridine-focused Medicinal Chemistry

The hydrobromide salt provides a well-characterized, stable solid form (MW 258.07 g/mol ) suitable for use as an analytical reference standard in HPLC method development or as a synthetic building block for preparing 3-substituted, 5-substituted, or 7-substituted analogs via electrophilic aromatic substitution or cross-coupling reactions. The defined salt stoichiometry ensures accurate molar calculations for stock solution preparation, reducing inter-experiment variability compared to the free base form.

Quote Request

Request a Quote for 2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.